molecular formula C7H6N6S2 B11060841 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 64369-27-3

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11060841
CAS No.: 64369-27-3
M. Wt: 238.3 g/mol
InChI Key: WJGNUENNOPPSQP-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes both triazole and thiadiazole rings, making it a versatile scaffold for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and carbon disulfide. Reaction conditions often involve refluxing in ethanol and the use of bases like triethylamine .

Major Products

The major products formed from these reactions include various substituted triazolo-thiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in certain pathogenic microorganisms . This inhibition occurs through competitive binding at the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

64369-27-3

Molecular Formula

C7H6N6S2

Molecular Weight

238.3 g/mol

IUPAC Name

6-methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3

InChI Key

WJGNUENNOPPSQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C

Origin of Product

United States

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